4,5-二氢睾丸素内酯

描述

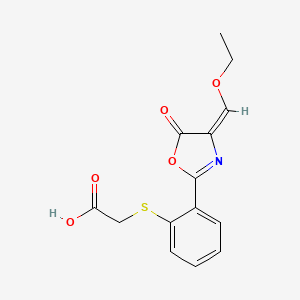

4,5-Dihydrotestolactone is a chemical compound with the CAS Registry Number 4269-77-6 . It is also known by the equivalent term 13-hydroxy-3-oxo-13,17-secoandrost-1-en-17-oic acid delta lactone .

Synthesis Analysis

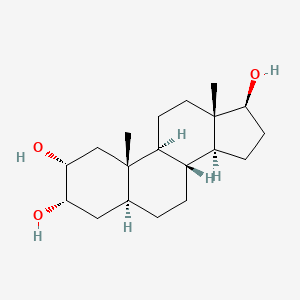

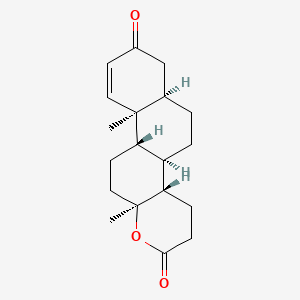

The synthesis of 4,5-Dihydrotestolactone involves the transformation of Dehydroepiandrosterone (DHEA) through minor metabolic pathways induced by microbial contaminations . Filamentous fungus species can transform DHEA into different derivatives by 1,2-dehydrogenation and hydroxylation at C-6 or by Baeyer-Villiger (BV) lactonization of the D-ring .Molecular Structure Analysis

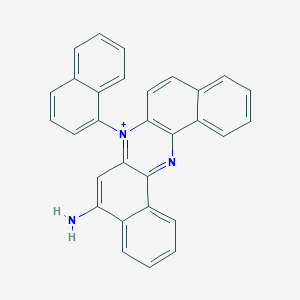

The molecular formula of 4,5-Dihydrotestolactone is C19H26O3. Its molecular weight is 302.41 g/mol. The structure of this compound is distinct in possessing a six-membered lactone ring .Chemical Reactions Analysis

DHEA may undergo isomerization and oxidation to form Androst-4-ene-3,17-dione (AD), which subsequently undergoes BV oxidation into testolactone . DHEA may also be transformed directly into its corresponding 3β-hydroxylactone .科学研究应用

代谢物定量和药代动力学

- 生物液体中的定量:已经开发出一种使用高效液相色谱法定量血浆和尿液中睾丸素内酯及其代谢物 4,5-二氢睾丸素内酯的方法。该方法在研究患者中这些化合物的药代动力学中起着至关重要的作用 (Pascucci 等人,1983)。

生物转化和生态毒理学

- 斑马鱼水箱实验:利用斑马鱼水箱模型的研究检查了睾丸素内酯及其代谢物的生物转化,包括 4,5-二氢睾丸素内酯。这项研究提供了关于该模型在类固醇激素消除研究和类固醇对活生物体影响中的适用性的见解 (Sardela 等人,2020)。

类固醇芳香化酶抑制

- 抑制雌二醇产生:睾丸素内酯(代谢为 4,5-二氢睾丸素内酯)因其对类固醇芳香化酶的有效抑制而闻名。这导致雌二醇和雌酮减少,以及睾酮和雄烯二酮水平升高,从而深入了解其潜在的治疗应用 (Gooren, 1985)。

作用机制

未来方向

The future directions of 4,5-Dihydrotestolactone research could involve further exploration of its synthesis, chemical reactions, and mechanism of action. The World Anti-Doping Agency has drawn attention to the possible detection of Testolactone in urine samples resulting from the in situ transformation of DHEA , indicating potential applications in anti-doping tests.

属性

IUPAC Name |

(4aS,4bR,6aR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGNVLKFFBPCIQ-UTQPNVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CC[C@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962625 | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrotestolactone | |

CAS RN |

4269-77-6 | |

| Record name | 4,5-Dihydrotestolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)

![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)

![(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1226691.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)